2-Chloro-1-(4-methoxyphenyl)ethanol

Overview

Description

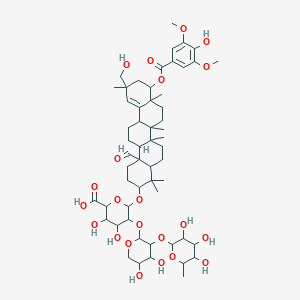

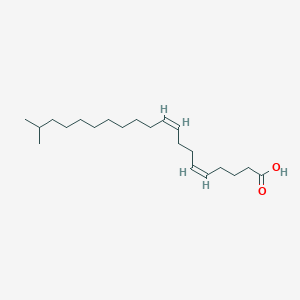

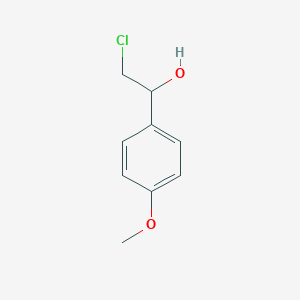

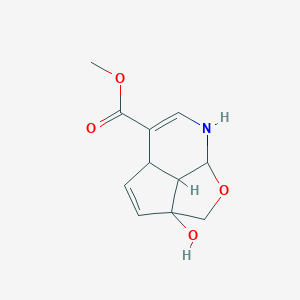

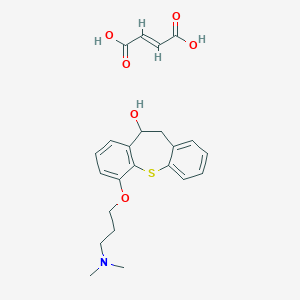

“2-Chloro-1-(4-methoxyphenyl)ethanol” is a chemical compound with the molecular formula C9H11ClO2 . It is a derivative of “1-(4-Methoxyphenyl)ethanol”, which is used to study the steady-state and nanosecond, laser-flash photolysis . It is also used to produce 4-(1-chloro-ethyl)-anisole .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The average mass is 186.635 Da, and the monoisotopic mass is 186.044754 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, a boiling point of 302.7±17.0 °C at 760 mmHg, and a melting point of 98-100 °C .Scientific Research Applications

Biocatalysis in Drug Intermediates Synthesis

Enantiopure (S)-1-(4-methoxyphenyl) ethanol, closely related to 2-Chloro-1-(4-methoxyphenyl)ethanol, is significant in producing various drug intermediates. Its synthesis using Lactobacillus senmaizuke as a biocatalyst was studied, focusing on optimizing conditions like pH, temperature, and agitation speed. This compound is essential in synthesizing antihistamines like diphenhydramine hydrochloride and loratadine (Kavi, Ozdemir, Dertli, & Şahin, 2021).

Biocatalytic Enantioselective Reduction

The biocatalytic enantioselective reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl)ethanol, a component structurally related to this compound, has been improved in ionic liquid-containing co-solvent systems. This process's efficiency varies with the types of anions and cations in the ionic liquids (Lou Wenyong, 2011).

Kinetics and Mechanisms of Reactions with Alicyclic Amines

The kinetics and mechanisms of reactions involving compounds like 3-methoxyphenyl, which share structural similarity with this compound, were studied in ethanol-water solutions. The study focused on pseudo-first-order rate coefficients, offering insights into chemical reaction dynamics (Castro, Leandro, Quesieh, & Santos, 2001).

Electrophilic Amination in Asymmetric Hydroboration

In the catalytic asymmetric hydroboration of vinylarenes, compounds like (S)-(4-Methoxyphenyl)-ethyl-1,3,2-benzodioxaborole were formed, structurally related to this compound. The study involved investigating electrophilic amination and exploring reaction mechanisms (Knight, Brown, Lazzari, Ricci, & Blacker, 1997).

Fungal Degradation of Methoxychlor

Phanerochaete chrysosporium, a white rot fungus, was found to metabolize methoxychlor, producing derivatives like 2,2-dichloro-1,1-bis(4-methoxyphenyl)ethanol. This research provides insights into the biodegradation pathways of compounds structurally similar to this compound (Grifoll & Hammel, 1997).

Safety and Hazards

Properties

IUPAC Name |

2-chloro-1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5,9,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDKUPFFQWYOHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511779 | |

| Record name | 2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134356-70-0 | |

| Record name | 2-Chloro-1-(4-methoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)

![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)